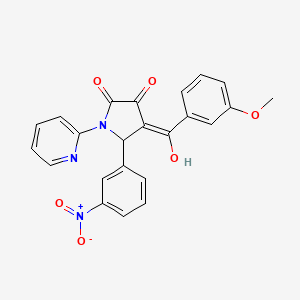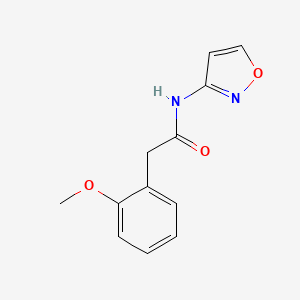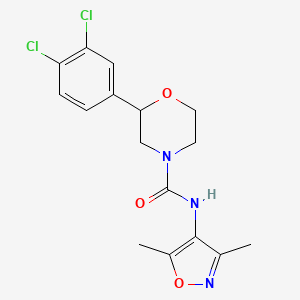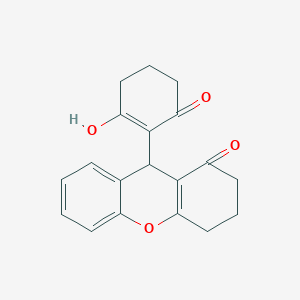![molecular formula C24H29NO5 B5422924 propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5422924.png)
propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate, also known as PBBMA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in drug delivery involves the selective targeting of cancer cells. This compound has been shown to bind to the folate receptor, which is overexpressed in many types of cancer cells. This allows for the targeted delivery of anticancer drugs to cancer cells while minimizing the side effects on healthy cells. In photodynamic therapy, this compound is activated by light, which leads to the generation of reactive oxygen species that induce cell death in cancer cells. As a fluorescent probe, this compound binds to metal ions, which leads to a change in its fluorescence properties. This allows for the detection of metal ions in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo. In addition, this compound has been shown to have good stability in biological environments, which is important for its potential applications in drug delivery and imaging.
実験室実験の利点と制限
One of the advantages of using propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in lab experiments is its ability to selectively target cancer cells. This allows for the targeted delivery of drugs and the detection of cancer cells. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research on propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the optimization of this compound as a carrier for anticancer drugs, as well as the development of new drug delivery systems that incorporate this compound. Additionally, the use of this compound as a photosensitizer and fluorescent probe can be further explored for its potential applications in imaging and diagnosis.
合成法
The synthesis of propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate involves the reaction of 4-methoxyphenylacetic acid with butyl chloroformate to form 4-butoxyphenylacetyl chloride. This intermediate is then reacted with 4-aminobenzophenone to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
科学的研究の応用
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been studied for its potential applications in various fields such as drug delivery, photodynamic therapy, and as a fluorescent probe. In drug delivery, this compound has been used as a carrier for anticancer drugs due to its ability to target cancer cells selectively. In photodynamic therapy, this compound has been used as a photosensitizer to induce cell death in cancer cells. As a fluorescent probe, this compound has been used to detect the presence of metal ions in biological samples.
特性
IUPAC Name |
propyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-4-6-16-29-21-13-9-19(10-14-21)23(26)25-22(24(27)30-15-5-2)17-18-7-11-20(28-3)12-8-18/h7-14,17H,4-6,15-16H2,1-3H3,(H,25,26)/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDXHCFNPHXTR-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5422844.png)
![1-[(2-chlorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5422848.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}benzamide](/img/structure/B5422858.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5422871.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5422900.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5422908.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5422918.png)


![2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5422943.png)

![{3-[(2,4-dichlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5422952.png)